molecular formula C13H9ClN2O4S B5795358 2-chloro-5-{[(2-furoylamino)carbonothioyl]amino}benzoic acid

2-chloro-5-{[(2-furoylamino)carbonothioyl]amino}benzoic acid

Cat. No. B5795358
M. Wt: 324.74 g/mol
InChI Key: VCCBPLBFUKSJOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-5-{[(2-furoylamino)carbonothioyl]amino}benzoic acid, also known as furosemide, is a potent diuretic drug that is widely used in the treatment of edema and hypertension. It belongs to the class of sulfonamide loop diuretics and acts by inhibiting the reabsorption of sodium and chloride ions in the ascending limb of the loop of Henle in the kidney nephrons. Furosemide has been extensively studied for its pharmacological properties and clinical applications, making it an important subject of scientific research.

Mechanism of Action

Furosemide acts by inhibiting the reabsorption of sodium and chloride ions in the ascending limb of the loop of Henle in the kidney nephrons. This results in increased excretion of sodium, chloride, and water, leading to a decrease in blood volume and pressure. Furosemide also inhibits the reabsorption of calcium and magnesium ions, which can lead to hypocalcemia and hypomagnesemia.
Biochemical and Physiological Effects
Furosemide has several biochemical and physiological effects on the body. It can cause electrolyte imbalances, especially hypokalemia, which can lead to muscle weakness, cramps, and cardiac arrhythmias. Furosemide can also cause metabolic alkalosis due to the loss of hydrogen ions in the urine. In addition, 2-chloro-5-{[(2-furoylamino)carbonothioyl]amino}benzoic acid can cause ototoxicity, which can result in hearing loss and tinnitus.

Advantages and Limitations for Lab Experiments

Furosemide has several advantages for laboratory experiments. It is a well-characterized drug with a known mechanism of action, making it a useful tool for investigating renal function and electrolyte transport. Furosemide is also readily available and can be administered orally or intravenously. However, 2-chloro-5-{[(2-furoylamino)carbonothioyl]amino}benzoic acid has some limitations for laboratory experiments. It can cause significant changes in electrolyte balance, which can affect the results of experiments. In addition, 2-chloro-5-{[(2-furoylamino)carbonothioyl]amino}benzoic acid can be toxic at high doses, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-chloro-5-{[(2-furoylamino)carbonothioyl]amino}benzoic acid. One area of interest is the development of new diuretic drugs that are more effective and have fewer side effects than 2-chloro-5-{[(2-furoylamino)carbonothioyl]amino}benzoic acid. Another area of research is the investigation of the molecular mechanisms of 2-chloro-5-{[(2-furoylamino)carbonothioyl]amino}benzoic acid action, which could lead to the development of new drugs that target specific components of the renal tubular system. Additionally, further research is needed to understand the long-term effects of 2-chloro-5-{[(2-furoylamino)carbonothioyl]amino}benzoic acid use on renal function and electrolyte balance.

Synthesis Methods

The synthesis of 2-chloro-5-{[(2-furoylamino)carbonothioyl]amino}benzoic acid involves the reaction of 5-amino-2-chlorobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-furoylamine to obtain the furoylamino acid chloride. The final step involves the reaction of the furoylamino acid chloride with thiourea to form the desired product, 2-chloro-5-{[(2-furoylamino)carbonothioyl]amino}benzoic acid.

Scientific Research Applications

Furosemide has been widely studied for its clinical applications in the treatment of edema and hypertension. It has also been investigated for its potential use in the treatment of other medical conditions such as congestive heart failure, pulmonary edema, and renal failure. In addition, 2-chloro-5-{[(2-furoylamino)carbonothioyl]amino}benzoic acid has been used as a research tool in various scientific studies to investigate the mechanisms of diuretic action, electrolyte transport, and renal function.

properties

IUPAC Name

2-chloro-5-(furan-2-carbonylcarbamothioylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O4S/c14-9-4-3-7(6-8(9)12(18)19)15-13(21)16-11(17)10-2-1-5-20-10/h1-6H,(H,18,19)(H2,15,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCBPLBFUKSJOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816278
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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